molecular formula C14H15FO4 B1350031 Diethyl 2-[(4-fluorophenyl)methylene]malonate CAS No. 790-53-4

Diethyl 2-[(4-fluorophenyl)methylene]malonate

Cat. No. B1350031
CAS RN: 790-53-4
M. Wt: 266.26 g/mol
InChI Key: OOZVIHFMGQDKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-[(4-fluorophenyl)methylene]malonate is a chemical compound with the molecular formula C14H15FO4 . It is used in research and not intended for human or veterinary use. It is an intermediate in the preparation of fluoroquinolone-triazole hybrid compounds with antibacterial and antifungal properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Diethyl 2-(((3-Chloro-4-fluorophenyl)amino)methylene)malonate was synthesized by reacting diethyl malonate with 1-(4-fluorophenyl)-3-methylbut-2-en-1-one . Another related compound, Diethyl 2-(perfluorophenyl)malonate, was synthesized in 47% isolated yield by the reaction of sodium diethyl malonate and hexa-fluorobenzene .


Molecular Structure Analysis

Diethyl 2-[(4-fluorophenyl)methylene]malonate contains a total of 34 bonds; 19 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 ester(s) (aliphatic) . It contains 15 Hydrogen atoms, 14 Carbon atoms, 4 Oxygen atoms, and 1 Fluorine atom .

Scientific Research Applications

Synthesis and Precursor Role

Diethyl 2-[(4-fluorophenyl)methylene]malonate and related compounds have been extensively researched for their roles as precursors in the synthesis of various biologically active molecules. For instance, diethyl 2-((4-nitroanilino)methylene)malonate has been identified as a crucial intermediate in creating quinoline derivatives, which exhibit a wide range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotective properties. A study highlighted a rapid room-temperature synthesis method for this compound, offering a viable option for industrial-scale production due to its efficient synthesis at room temperature, demonstrating its significant potential in medicinal chemistry and drug development (Valle et al., 2018).

Polymerization and Material Science

In material science, methylene bis(diethyl malonate)–Ce(IV) redox systems have been used as initiators for polymerization processes. This application is particularly relevant in the synthesis of polymers like methyl methacrylate, where high yields can be achieved under room temperature conditions. The ability to control polymerization yields and molecular weights through the methylene bis(diethyl malonate) ratio to cerium salt highlights its utility in creating specific polymer structures, which is crucial for developing advanced materials with tailored properties (Bıçak & Özeroğlu, 2001).

Supramolecular Chemistry

In supramolecular chemistry, the structural characteristics of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates have been studied to understand their hydrogen bonding patterns and their effects on supramolecular architecture. These compounds exhibit diverse crystallization behaviors and molecular packing, influenced significantly by intramolecular and intermolecular hydrogen bonding. Such studies are fundamental in designing molecular assemblies and understanding the forces that govern molecular interactions, which are essential in various applications, including molecular recognition, sensor design, and the development of novel supramolecular materials (Ilangovan et al., 2013).

properties

IUPAC Name

diethyl 2-[(4-fluorophenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZVIHFMGQDKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377567
Record name diethyl 2-[(4-fluorophenyl)methylene]malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-[(4-fluorophenyl)methylene]malonate

CAS RN

790-53-4
Record name diethyl 2-[(4-fluorophenyl)methylene]malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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